molecular formula C18H14N2O2 B11837274 8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile CAS No. 111000-89-6

8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile

Cat. No.: B11837274
CAS No.: 111000-89-6
M. Wt: 290.3 g/mol
InChI Key: IECNRFFXUHLMJJ-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a benzyloxy group at the 8th position, a methoxy group at the 7th position, and a carbonitrile group at the 1st position of the isoquinoline ring

Preparation Methods

The synthesis of 8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction of 8-hydroxyquinoline derivatives with benzyl halides under mild conditions . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction. The resulting intermediate can then be further functionalized to introduce the methoxy and carbonitrile groups through additional steps involving methylation and cyanation reactions .

Chemical Reactions Analysis

8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

8-(Benzyloxy)-7-methoxyisoquinoline-1-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

111000-89-6

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

7-methoxy-8-phenylmethoxyisoquinoline-1-carbonitrile

InChI

InChI=1S/C18H14N2O2/c1-21-16-8-7-14-9-10-20-15(11-19)17(14)18(16)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3

InChI Key

IECNRFFXUHLMJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2C#N)OCC3=CC=CC=C3

Origin of Product

United States

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